Enhanced Lipophilicity Drives Membrane Permeability vs. Unsubstituted Tyramine (Class-Level Inference)
The 2,6-dichloro substitution on 4-(2-aminoethyl)-2,6-dichlorophenol results in an XLogP3 of 2.1, compared to approximately 0.7 for unsubstituted tyramine, representing a roughly 25-fold increase in predicted octanol-water partition coefficient [1][2]. This level of lipophilicity falls within the optimal range for passive membrane permeation and blood-brain barrier penetration, as defined by Lipinski's Rule of Five and CNS drug-likeness criteria [3]. While direct experimental permeability data for this specific compound are not available in the retrieved literature, class-level inference from structurally related 2,6-dichlorinated phenethylamines indicates that the enhanced logP translates to significantly increased membrane flux compared to hydroxylated analogs [4].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (4-(2-aminoethyl)-2,6-dichlorophenol) |
| Comparator Or Baseline | Tyramine: XLogP3 approximately 0.7 |
| Quantified Difference | Approximately 25-fold increase in predicted partition coefficient (XLogP3 difference of 1.4 units) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem; experimental validation pending |
Why This Matters
For applications requiring CNS penetration or membrane partitioning, the enhanced lipophilicity of the dichlorinated compound offers a critical advantage over the parent tyramine scaffold, making it a preferred starting point for medicinal chemistry programs targeting intracellular or CNS targets.
- [1] PubChem Compound Summary for CID 23071593, 4-(2-Aminoethyl)-2,6-dichlorophenol. XLogP3 value of 2.1. View Source
- [2] PubChem Compound Summary for CID 5610, Tyramine. XLogP3 value of 0.7. View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 1997, 23(1-3), 3–25. View Source
- [4] Ask, A.-L., Fagervall, I., & Ross, S. B. Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines. Naunyn-Schmiedeberg's Archives of Pharmacology, 1983, 324(2), 75–84. View Source
